molecular formula C72H93ClF3N17O16 B136873 Cetrorelix trifluoroacetate CAS No. 130289-71-3

Cetrorelix trifluoroacetate

Cat. No. B136873
M. Wt: 1545.1 g/mol
InChI Key: QJPSZAPHZMUGOX-ANRVCLKPSA-N
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Description

Cetrorelix trifluoroacetate, also known as Cetrorelix, is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH). It is used to prevent luteinizing hormone surges in women undergoing assisted reproduction therapy . Cetrorelix is a man-made hormone that blocks the effects of GnRH, which controls another hormone called luteinizing hormone (LH). LH is the hormone that starts ovulation during the menstrual cycle .


Synthesis Analysis

The synthesis of Cetrorelix acetate has been reported in patents and non-patent literature .


Molecular Structure Analysis

Cetrorelix has a complex molecular structure with a chemical formula of C70H92ClN17O14 . The average weight of the molecule is 1431.038 .


Chemical Reactions Analysis

Cetrorelix undergoes major degradation pathways including deamidation, disulfide bond cleavage, ether cleavage, peptide bond hydrolysis, and oxidation . These reactions can be studied using a two-minute reaction/analysis workflow .


Physical And Chemical Properties Analysis

Cetrorelix is a small molecule with a chemical formula of C70H92ClN17O14 . The average weight of the molecule is 1431.038 .

Scientific Research Applications

Pharmacokinetic Analysis and Assay Development

  • Development of LC-MS Quantitation Method : A liquid chromatography-mass spectrometry (LC-MS) quantitation method for cetrorelix was developed, proving essential for pharmacokinetic studies in human plasma and urine (Niwa, Enomoto, & Yamashita, 1999).
  • Reversed-Phase HPLC Method for Cetrorelix Assay : A high-performance liquid chromatography (HPLC) method was validated for assaying cetrorelix in bulk and pharmaceutical forms, aiding in quality control and dosage formulation (Hooshfar et al., 2014).

Neurological and Cognitive Effects

  • Effects on Brain Function in Mice : Studies on mice revealed that cetrorelix influences brain function, including effects on memory consolidation, anxiety, depression, and behavior, suggesting potential therapeutic applications in neurological disorders (Telegdy et al., 2009).

Oncological Research

  • Inhibition of Myeloma Cell Growth : Cetrorelix displayed efficacy in inhibiting growth and inducing apoptosis in myeloma cells, including in animal models, offering insights for potential cancer treatments (Wen et al., 2010).
  • Application in Ovarian Cancer Treatment : Cetrorelix showed anticancer activity in patients with platinum-resistant ovarian cancer, suggesting its potential in targeted cancer therapies (Verschraegen et al., 2003).

Fertility and Reproductive Health

  • In-vitro Fertilization Protocols : Research has explored the use of cetrorelix in IVF protocols, particularly in patients with difficult responses to conventional treatments, indicating its role in reproductive medicine (Craft et al., 1999).
  • Ovarian Stimulation Outcomes : Comparative studies between cetrorelix and other LHRH agonists in ovarian stimulation have provided valuable data for optimizing IVF/ICSI cycles (Albano et al., 2000).

Other Applications

  • Protective Effects in Chemotherapy-Induced Toxicity : Cetrorelix demonstrated potential in protecting ovarian tissue from the side effects of chemotherapy drugs like Cyclophosphamide (Mohammadnejad et al., 2015).

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H92ClN17O14.C2HF3O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;3-2(4,5)1(6)7/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);(H,6,7)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPSZAPHZMUGOX-ANRVCLKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H93ClF3N17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156438
Record name Cetrorelix trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1545.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetrorelix trifluoroacetate

CAS RN

130289-71-3
Record name Cetrorelix trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130289713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetrorelix trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETRORELIX TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26089221C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Griesinger, R Felberbaum, K Diedrich - Archives of gynecology and …, 2005 - Springer
… Cetrorelix was initially synthesised in two salt forms, cetrorelix-trifluoroacetate and cetrorelix acetate, of which only the latter was selected for further development and has eventually …
Number of citations: 46 link.springer.com

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